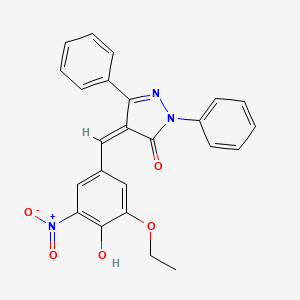![molecular formula C22H37N3O2 B6059537 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a medication primarily used to treat high blood pressure, heart failure, and left ventricular dysfunction. It belongs to a group of drugs called beta-blockers, which work by blocking the effects of adrenaline on the heart and blood vessels.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart. Carvedilol also has alpha-adrenergic blocking activity, which may further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have effects on other systems in the body. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Carvedilol has also been shown to improve insulin sensitivity and reduce inflammation in patients with type 2 diabetes.
実験室実験の利点と制限
Carvedilol has several advantages as a research tool, including its well-established pharmacological profile and availability as a commercial medication. However, it also has limitations, including its relatively low potency and selectivity for beta-adrenergic receptors compared to other beta-blockers.
将来の方向性
Future research on 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol may focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies may investigate the mechanisms underlying 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol's cardioprotective effects and its potential use in combination with other medications for the treatment of cardiovascular disease.
合成法
Carvedilol can be synthesized using a multi-step process starting from 3-(tert-butoxycarbonylamino)-4-hydroxybenzoic acid. The first step involves the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. This is followed by the conversion of the carboxylic acid group to a benzyl ester using benzyl chloroformate. The benzyl group is then removed using palladium on carbon in the presence of hydrogen gas. The resulting compound is then reacted with 3-chloro-1-(cyclohexylmethyl)benzene in the presence of a base to yield the desired product.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.
特性
IUPAC Name |
1-[3-[(cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2/c1-2-24-11-13-25(14-12-24)17-21(26)18-27-22-10-6-7-19(15-22)16-23-20-8-4-3-5-9-20/h6-7,10,15,20-21,23,26H,2-5,8-9,11-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRBVXFUTRURKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)


![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)

methanone](/img/structure/B6059563.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)
![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)